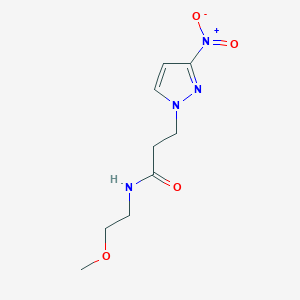
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.
Amidation: The nitrated pyrazole is reacted with 3-bromopropanoic acid to form the corresponding amide.
Etherification: Finally, the amide is reacted with 2-methoxyethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid and 2-methoxyethylamine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
相似化合物的比较
Similar Compounds
3-(3-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methoxyethyl group.
N-(2-hydroxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide: Has a hydroxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group.
Uniqueness
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro group and the methoxyethyl group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H14N4O4/c1-17-7-4-10-9(14)3-6-12-5-2-8(11-12)13(15)16/h2,5H,3-4,6-7H2,1H3,(H,10,14) |
InChI 键 |
PQRXGJLEIVODKD-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)CCN1C=CC(=N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14930819.png)

![N-[2-(dimethylamino)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930846.png)
![2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14930849.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14930853.png)

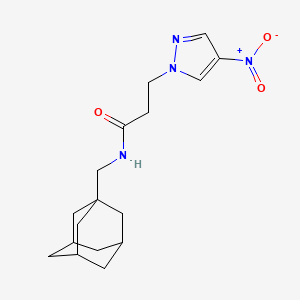
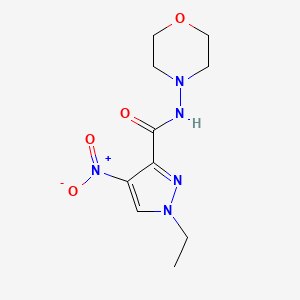
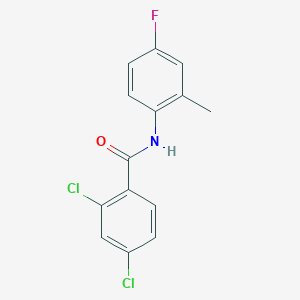
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930884.png)
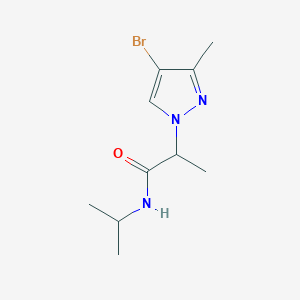


![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B14930903.png)
